molecular formula C4H7NOS B14526712 S-Prop-2-en-1-yl carbamothioate CAS No. 62604-06-2

S-Prop-2-en-1-yl carbamothioate

Cat. No.: B14526712
CAS No.: 62604-06-2
M. Wt: 117.17 g/mol
InChI Key: OMGBBXADMVNVRR-UHFFFAOYSA-N
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Description

S-Prop-2-en-1-yl carbamothioate is a synthetic thiocarbamate compound supplied for research and development purposes exclusively. Thiocarbamates are a significant class of organic sulfur compounds known for their diverse biological activities and are frequently utilized in agricultural chemistry and medicinal chemistry research . In agrochemical research, thiocarbamates often act as lipid synthesis inhibitors, disrupting the development of seedling shoots and roots in target species . This makes them a valuable reference standard in the study of herbicides. The carbamothioate group is a key structural motif that can be explored as a peptide bond surrogate in drug discovery, potentially leading to molecules with improved metabolic stability and enhanced capability to permeate cell membranes . Furthermore, thiocarbamates serve as versatile intermediates and starting materials in organic synthesis for constructing various heterocyclic compounds, which are crucial intermediates in the development of pharmaceuticals . Researchers can leverage this compound to investigate its properties and applications within these fields. This product is intended for chemical and biological research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62604-06-2

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

S-prop-2-enyl carbamothioate

InChI

InChI=1S/C4H7NOS/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6)

InChI Key

OMGBBXADMVNVRR-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=O)N

Origin of Product

United States

Preparation Methods

Formation of Thiocyanate Intermediates

Allyl alcohol reacts with ammonium thiocyanate in the presence of sulfuric acid, generating allyl thiocyanate (prop-2-en-1-yl thiocyanate) and allyl isothiocyanate (prop-2-en-1-yl isothiocyanate):
$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{NH}4\text{SCN} \xrightarrow{\text{H}2\text{SO}4} \text{CH}2=\text{CHCH}2\text{SCN} + \text{CH}2=\text{CHCH}2\text{NCS} + \text{H}2\text{O}
$$
The thiocyanate and isothiocyanate intermediates are subsequently isolated via distillation.

Reaction with Higher Alcohols

The intermediates react with alcohols (e.g., ethanol or methanol) at elevated temperatures to yield S-prop-2-en-1-yl carbamothioate:
$$
\text{CH}2=\text{CHCH}2\text{SCN} + \text{ROH} \rightarrow \text{RO-CS-NH-CH}2\text{CH}=\text{CH}2 + \text{HSCN}
$$
This method achieves moderate yields (70–85%) and is scalable for industrial production, avoiding corrosive reagents like chloropropene.

Newman-Kwart Rearrangement of O-Allyl Carbamothioates

The Newman-Kwart rearrangement offers a thermal pathway to convert O-allyl carbamothioates to their S-allyl counterparts. This method, though less common for aliphatic systems, is effective for aryl substrates and can be adapted for allyl derivatives:

Synthesis of O-Allyl Carbamothioates

O-Allyl carbamothioates are prepared via alcoholysis of carbamoyl chlorides:
$$
\text{R}2\text{NC(O)Cl} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{R}2\text{NC(O)O-CH}2\text{CH}=\text{CH}2 + \text{HCl}
$$

Thermal Rearrangement

Heating O-allyl carbamothioates at 200–250°C induces a-sigmatropic shift, yielding S-prop-2-en-1-yl carbamothioates:
$$
\text{R}2\text{NC(O)O-CH}2\text{CH}=\text{CH}2 \xrightarrow{\Delta} \text{R}2\text{NC(O)S-CH}2\text{CH}=\text{CH}2
$$
This method achieves 60–75% yields but requires stringent temperature control.

Isocyanate-Allyl Mercaptan Coupling

Reaction of isocyanates with allyl mercaptan (prop-2-en-1-yl thiol) provides a direct route to S-prop-2-en-1-yl carbamothioates:
$$
\text{RNCO} + \text{HS-CH}2\text{CH}=\text{CH}2 \rightarrow \text{RNHC(O)S-CH}2\text{CH}=\text{CH}2
$$
For example, adamantan-1-yl isocyanate reacts with allyl mercaptan in dichloromethane at 0°C, yielding 82% of the product. While efficient, this method necessitates handling toxic isocyanates and thiols.

Carbamoyl Chloride and Allyl Thiol Reaction

Carbamoyl chlorides react with allyl thiol under basic conditions to form S-prop-2-en-1-yl carbamothioates:
$$
\text{R}2\text{NC(O)Cl} + \text{HS-CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Base}} \text{R}2\text{NC(O)S-CH}2\text{CH}=\text{CH}2 + \text{HCl}
$$
Triethylamine is commonly employed to scavenge HCl, driving the reaction to completion. Yields range from 65% to 90%, depending on the carbamoyl chloride’s steric bulk.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Advantages Limitations
Allyl Alcohol + NH$$_4$$SCN Allyl alcohol, NH$$_4$$SCN, ROH H$$2$$SO$$4$$, reflux 70–85% Scalable, eco-friendly Requires distillation
Newman-Kwart O-Allyl carbamothioate 200–250°C 60–75% No toxic intermediates High energy input
Isocyanate + Thiol RNCO, HS-CH$$2$$CH=CH$$2$$ 0–25°C, solvent 70–82% Rapid, high-yield Toxic reagents
Carbamoyl Chloride R$$2$$NC(O)Cl, HS-CH$$2$$CH=CH$$_2$$ Base, RT 65–90% Versatile for R-groups Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: S-Prop-2-en-1-yl carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Prop-2-en-1-yl carbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Prop-2-en-1-yl carbamothioate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their function. This interaction can result in the inhibition of enzyme activity, which is useful in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Thiocarbamate Derivatives and Their Properties

Compound Name Molecular Formula CAS Number Substituent Group Primary Use
This compound C4H7NOS Not available Propenyl (allyl) Not specified†
S-Ethyl dipropylcarbamothioate (EPTC) C9H19NOS 759-94-4 Ethyl, dipropyl Herbicide (soil-applied)
S-Ethyl cyclohexylethylcarbamothioate (Cycloate) C11H21NOS 1134-23-2 Ethyl, cyclohexylethyl Herbicide
S-2,3,3-Trichloro-2-propenyl bis(1-methylethyl) carbamothioate (Tri-allate) C10H16Cl3NOS 2303-17-5 Trichloropropenyl, isopropyl Herbicide (pre-emergent)
S-(1-Methyl-1-phenylethyl)-1-piperidinecarbothioate (Dimepiperate) C15H21NOS 61432-55-1 Phenylethyl, piperidine Herbicide

†No direct application data available for this compound in the provided evidence.

Key Differences and Implications

This could affect environmental persistence and metabolic pathways. Halogenated derivatives (e.g., tri-allate) exhibit enhanced stability and specificity for weed control due to chlorine atoms, which reduce volatility and improve soil adsorption .

Biological Activity :

  • EPTC and cycloate act as lipid biosynthesis inhibitors in grasses, leveraging their alkyl chains for membrane penetration . The propenyl group might alter target-site binding efficiency.
  • Dimepiperate ’s bulky aromatic substituent enhances selectivity for rice paddies, a trait less likely in smaller propenyl derivatives .

Toxicity and Regulation :

  • Most thiocarbamates, including EPTC, are classified as moderately toxic (EPA Category III), with acute oral LD50 values ranging from 300–1000 mg/kg .
  • This compound’s hazards are unclassified due to insufficient data, though precautionary measures (e.g., avoiding inhalation) are advised for structurally related nitriles and sulfides .

Research Findings and Gaps

  • Synthesis and Stability : Thiocarbamates are typically synthesized via nucleophilic substitution between carbamoyl chlorides and thiols. The propenyl group’s reactivity may necessitate specialized conditions to prevent polymerization or degradation.
  • Environmental Impact: EPTC and tri-allate are known to leach into groundwater, with half-lives of 10–30 days in soil . Propenyl derivatives may degrade faster due to unsaturated bond susceptibility.
  • Toxicological Data: Limited studies exist on this compound. In contrast, dimepiperate and tri-allate have established NOAEL (No Observed Adverse Effect Level) values for mammalian toxicity .

Q & A

Q. How can researchers preemptively address potential peer review critiques regarding the ecological relevance of lab-based studies on this compound?

  • Methodological Answer : Conduct microcosm experiments simulating field conditions (pH, microbial activity) to validate lab results. Use mesocosms for intermediate-scale testing and cite regulatory guidelines (e.g., OECD 307 for soil degradation). Clearly state limitations in extrapolating data to natural environments .

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